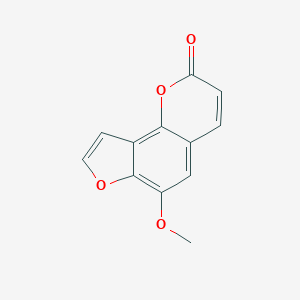

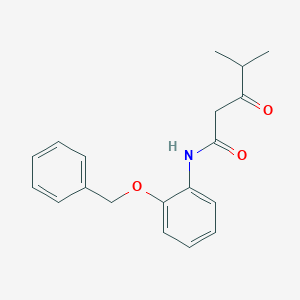

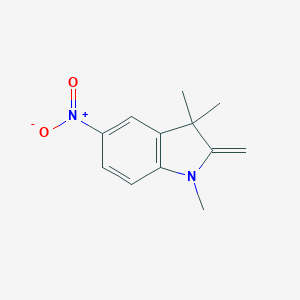

![molecular formula C₁₃H₂₂N₅O₄P B016676 (R)-9-[2-(二乙基膦酰甲氧基)丙基]腺嘌呤 CAS No. 180587-75-1](/img/structure/B16676.png)

(R)-9-[2-(二乙基膦酰甲氧基)丙基]腺嘌呤

描述

Synthesis Analysis

The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine and its derivatives involves complex organic reactions aiming at combining a diethylphosphonomethoxy group with the adenine base. Barral et al. (2006) describe the synthesis of this compound along with its alpha-boranophosphonate nucleosides, highlighting the methods for integrating borane groups into the phosphonate moiety for stability studies (Barral et al., 2006). Moreover, process optimization for synthesizing this compound by replacing sodium hydride with sodium tert-butoxide to effect the coupling reaction showcases advancements in synthesis techniques for improved safety and consistency (Yu et al., 1999).

科学研究应用

抗病毒合成中间体: 它作为抗病毒剂制备中的潜在合成中间体 (Roux,Canard,& Alvarez,2014).

抗逆转录病毒活性: 该化合物对包括 HIV、HBV(乙型肝炎病毒)和各种 DNA 和 RNA 病毒在内的多种病毒表现出有效的抗逆转录病毒活性 (Barral 等人,2011).

免疫刺激和免疫调节作用: 它具有免疫刺激和免疫调节活性,有利于治疗 HIV 感染 (Zídek,Potměšil,Kmoníčková,& Holý,2003).

抗病毒活性中的组特异性: 9-(2-膦酰甲氧基乙基)腺嘌呤的 2'-烷基衍生物,一种相关化合物,显示出抗病毒活性和组特异性 (Dvořáková,Holý,& Rosenberg,1994).

HIV 治疗中酶的底物: 它是一种优选的底物,用于 NDPK 和 HIV-1 RT 等酶,在 HIV 治疗中发挥作用 (Priet,Roux,Saez-Ayala,Ferron,Canard,& Alvarez,2015).

增加一氧化氮产量: 它通过作为免疫刺激化合物,增加鼠巨噬细胞的一氧化氮产量 (Zídek,Kmoníčková,& Holý,2004).

替诺福韦的前药: 作为一种关键中间体,它用于生产抗病毒药物替诺福韦酯 (Yu 等人,1999).

细胞抑制活性: 2,6-二氨基-9-[2-(膦酰甲氧基)乙基-嘌呤 (PMEDAP) 的 N6-衍生物,一种相关化合物,在体外显示出显着的细胞抑制活性 (Holý,Votruba,Tloušťová,& Masojídková,2001).

PMEDAP 和 PMPA 杂交体: 它与已建立的抗病毒活性形成独特的结构杂交体 (Jeffery,Kim,& Wiemer,2000).

金属离子结合性质: 已研究了该化合物及其相关化合物的金属离子结合性质,与抗病毒活性有关 (Gómez-Coca 等人,2000).

增强的 HIV 和 HBV 活性: 该化合物的改良版本,如 CMX157,显示出对 HIV-1 和 HBV 的活性显着增强,并且可以口服 (Painter 等人,2007).

治疗效果和抗病毒特性: 作为非环核苷酸膦酸酯 (ANP) 的一员,它具有很高的治疗效果和显着的抗病毒特性 (Janeba,Masojídková,& Holý,2010).

对抗丙型肝炎病毒和 HIV-1 的活性: 某些衍生物在体外对丙型肝炎病毒和 HIV-1 具有活性 (Valiaeva 等人,2011).

对 HIV 逆转录酶的耐药性: HIV 逆转录酶中的 K70E 突变导致体外对该化合物的敏感性降低 (Cherrington,Mulato,Fuller,& Chen,1996).

具有有效抗逆转录病毒活性的前药: GS-7340 和 GS-9131 等前药表现出有效的抗逆转录病毒活性和优异的药代动力学性质 (Birkuš 等人,2006).

修饰的核苷和 HIV-1 逆转录酶: BH3-PMEApp 和 BH3-PMPApp 等修饰版本充当 HIV-1 逆转录酶的底物,可能控制耐药性 (Frangeul,Barral,Alvarez,& Canard,2007).

硫代膦酸酯和膦酸酯的比较研究: 已对硫代膦酸酯与膦酸酯的抗病毒活性和分解进行研究 (Roux 等人,2013).

对人 T 细胞白血病病毒的保护作用: 在某些浓度下,相关化合物替诺福韦可保护外周血单核细胞免受人 T 细胞白血病/淋巴瘤病毒 1 型的体外感染 (Balestrieri 等人,2005).

作用机制

Target of Action

®-9-[2-(Diethylphosphonomethoxy)propyl]adenine, also known as Tenofovir, is an antiviral drug that belongs to the class of nucleoside analogues . Its primary targets are HIV-1 and hepatitis B virus . These viruses are responsible for causing AIDS and hepatitis B, respectively.

Mode of Action

Tenofovir is a prodrug, which means it is inactive in its original form. It is converted by phosphorylation to its active form in vivo . The active form of Tenofovir inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of HIV-1 and hepatitis B virus . By inhibiting this enzyme, Tenofovir prevents the viruses from replicating and spreading.

Result of Action

The molecular and cellular effects of Tenofovir’s action result in a reduction in the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load, which can slow the progression of AIDS and hepatitis B, and reduce the risk of transmission.

属性

IUPAC Name |

9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOFRXOOFANVPB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine | |

CAS RN |

180587-75-1 | |

| Record name | Diethyl P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180587-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?

A1: (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine to enhance the efficiency and safety of Tenofovir production [].

Q2: How has the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine been improved for industrial production?

A2: One research article highlights an improved synthesis method for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.

Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?

A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

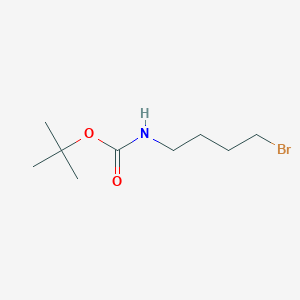

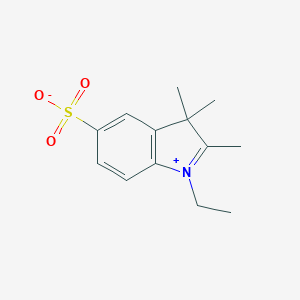

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)

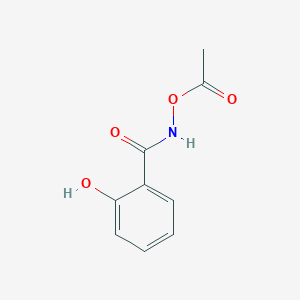

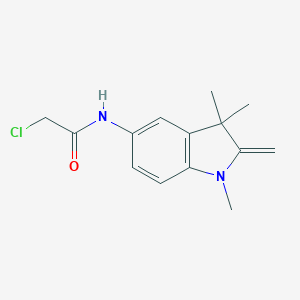

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

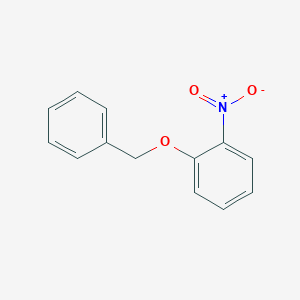

![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)

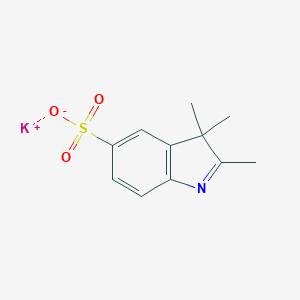

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)